molecular formula C23H20N6O2S B1226606 N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide

N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide

Cat. No. B1226606
M. Wt: 444.5 g/mol
InChI Key: CEDSXKNLVNWYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide is a member of quinazolines.

Scientific Research Applications

Molecular Docking and Anticancer Potential

The compound shares structural similarities with a class of molecules explored for their potential as anticancer agents, particularly against non-small cell lung carcinoma (NSCLC), through the inhibition of epidermal growth factor receptor (EGFR). Molecular docking simulations have been utilized to identify compounds with promising EGFR inhibitory activity. Among various compounds studied, derivatives with quinazoline and pyrazoline moieties have shown significant docking parameters, indicating comparable activity to guideline drugs for NSCLC. This suggests that N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide could be considered for further research in the context of NSCLC due to its structural relevance to these compounds (Hidayat, Ibrahim, Suhandi, & Muchtaridi, 2022).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, by extension, have been extensively studied for their biological activities, including their role as anticancer agents. The quinazoline nucleus's stability encourages the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. This provides a basis for considering this compound as a candidate for medicinal chemistry applications due to its quinazoline component, which is known to exhibit a range of biological activities including antibacterial and antimalarial effects, in addition to its anticancer potential (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Applications of Quinazoline Derivatives

Beyond medicinal applications, quinazoline derivatives have also found utility in optoelectronic materials due to their luminescent properties. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. This highlights the potential of this compound in the field of materials science, particularly in the development of new optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C23H20N6O2S/c1-14-11-19(28-27-14)26-20(30)13-32-23-25-17-10-6-5-9-16(17)21-24-18(22(31)29(21)23)12-15-7-3-2-4-8-15/h2-11,18H,12-13H2,1H3,(H2,26,27,28,30)

InChI Key

CEDSXKNLVNWYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide
Reactant of Route 4
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide

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